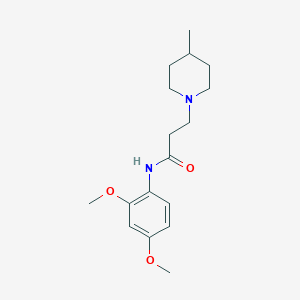
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. DMPA belongs to a class of compounds known as designer drugs, which are synthetic substances that are designed to mimic the effects of other drugs or to produce new effects.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a potent inhibitor of the dopamine transporter, binding to the protein and preventing the uptake of dopamine into neurons. This leads to an increase in the extracellular levels of dopamine, which can produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been reported in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and alterations in the function of the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to manipulate dopamine signaling in a precise and controlled manner. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic applications in the treatment of disorders such as Parkinson's disease and addiction. Another direction is the use of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide as a tool for studying the role of dopamine signaling in complex behaviors such as decision-making and social interaction. Finally, there is a need for further research on the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds, particularly in the context of long-term use and exposure.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-methylpiperidine and propanoyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a probe for studying the function of the dopamine transporter, a protein that plays a key role in regulating the levels of dopamine in the brain.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-5-4-14(21-2)12-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Clave InChI |
LVQAPSCDVLAIID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)


![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)

![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)





